Cas no 2172585-30-5 ({1-cyclopropyl-5-(difluoromethyl)-1H-1,2,3-triazol-4-ylmethyl}(methyl)amine)

{1-cyclopropyl-5-(difluoromethyl)-1H-1,2,3-triazol-4-ylmethyl}(methyl)amine 化学的及び物理的性質
名前と識別子
-
- {1-cyclopropyl-5-(difluoromethyl)-1H-1,2,3-triazol-4-ylmethyl}(methyl)amine
- EN300-1596940
- {[1-cyclopropyl-5-(difluoromethyl)-1H-1,2,3-triazol-4-yl]methyl}(methyl)amine
- 2172585-30-5
-
- インチ: 1S/C8H12F2N4/c1-11-4-6-7(8(9)10)14(13-12-6)5-2-3-5/h5,8,11H,2-4H2,1H3
- InChIKey: FJTAVCGDIMUFAC-UHFFFAOYSA-N
- ほほえんだ: FC(C1=C(CNC)N=NN1C1CC1)F
計算された属性
- せいみつぶんしりょう: 202.10300272g/mol
- どういたいしつりょう: 202.10300272g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 14
- 回転可能化学結合数: 4
- 複雑さ: 198
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.2
- トポロジー分子極性表面積: 42.7Ų
{1-cyclopropyl-5-(difluoromethyl)-1H-1,2,3-triazol-4-ylmethyl}(methyl)amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1596940-0.05g |
{[1-cyclopropyl-5-(difluoromethyl)-1H-1,2,3-triazol-4-yl]methyl}(methyl)amine |
2172585-30-5 | 0.05g |
$1320.0 | 2023-06-04 | ||
Enamine | EN300-1596940-2.5g |
{[1-cyclopropyl-5-(difluoromethyl)-1H-1,2,3-triazol-4-yl]methyl}(methyl)amine |
2172585-30-5 | 2.5g |
$3080.0 | 2023-06-04 | ||
Enamine | EN300-1596940-0.25g |
{[1-cyclopropyl-5-(difluoromethyl)-1H-1,2,3-triazol-4-yl]methyl}(methyl)amine |
2172585-30-5 | 0.25g |
$1447.0 | 2023-06-04 | ||
Enamine | EN300-1596940-100mg |
{[1-cyclopropyl-5-(difluoromethyl)-1H-1,2,3-triazol-4-yl]methyl}(methyl)amine |
2172585-30-5 | 100mg |
$1371.0 | 2023-09-23 | ||
Enamine | EN300-1596940-5000mg |
{[1-cyclopropyl-5-(difluoromethyl)-1H-1,2,3-triazol-4-yl]methyl}(methyl)amine |
2172585-30-5 | 5000mg |
$4517.0 | 2023-09-23 | ||
Enamine | EN300-1596940-1.0g |
{[1-cyclopropyl-5-(difluoromethyl)-1H-1,2,3-triazol-4-yl]methyl}(methyl)amine |
2172585-30-5 | 1g |
$1572.0 | 2023-06-04 | ||
Enamine | EN300-1596940-0.5g |
{[1-cyclopropyl-5-(difluoromethyl)-1H-1,2,3-triazol-4-yl]methyl}(methyl)amine |
2172585-30-5 | 0.5g |
$1509.0 | 2023-06-04 | ||
Enamine | EN300-1596940-5.0g |
{[1-cyclopropyl-5-(difluoromethyl)-1H-1,2,3-triazol-4-yl]methyl}(methyl)amine |
2172585-30-5 | 5g |
$4557.0 | 2023-06-04 | ||
Enamine | EN300-1596940-500mg |
{[1-cyclopropyl-5-(difluoromethyl)-1H-1,2,3-triazol-4-yl]methyl}(methyl)amine |
2172585-30-5 | 500mg |
$1495.0 | 2023-09-23 | ||
Enamine | EN300-1596940-1000mg |
{[1-cyclopropyl-5-(difluoromethyl)-1H-1,2,3-triazol-4-yl]methyl}(methyl)amine |
2172585-30-5 | 1000mg |
$1557.0 | 2023-09-23 |
{1-cyclopropyl-5-(difluoromethyl)-1H-1,2,3-triazol-4-ylmethyl}(methyl)amine 関連文献
-
Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662
-
Shuo Wu,Wendou Zhang,Qi Yang,Qing Wei,Gang Xie,Sanping Chen,Shengli Gao CrystEngComm, 2019,21, 583-588
-
Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863
-
Caihua Ding,Dong Yan,Yongjie Zhao,Yuzhen Zhao,Heping Zhou,Jingbo Li,Haibo Jin Phys. Chem. Chem. Phys., 2016,18, 25879-25886
-
Zhiyao Duan,Yuanyuan Li,Janis Timoshenko,Samuel T. Chill,Rachel M. Anderson,David F. Yancey,Anatoly I. Frenkel,Richard M. Crooks,Graeme Henkelman Catal. Sci. Technol., 2016,6, 6879-6885
-
Dhanshri C. Juvale,Vishal V. Kulkarni,Hemantkumar S. Deokar,Nilesh K. Wagh,Subhash B. Padhye,Vithal M. Kulkarni Org. Biomol. Chem., 2006,4, 2858-2868
-
Samir Kumar Sarkar,Pakkirisamy Thilagar Chem. Commun., 2013,49, 8558-8560
-
Tian Li,Dan-Dan Zhi,Zi-Hao Guo,Jin-Zhe Li,Yao Chen,Fan-Bin Meng Green Chem., 2022,24, 647-674
-
Saimeng Jin,Fergal P. Byrne,James H. Clark,Con Robert McElroy,Alex Quinn,James Sherwood,Andrew J. Hunt RSC Adv., 2021,11, 39412-39419
{1-cyclopropyl-5-(difluoromethyl)-1H-1,2,3-triazol-4-ylmethyl}(methyl)amineに関する追加情報
Research Briefing on {1-cyclopropyl-5-(difluoromethyl)-1H-1,2,3-triazol-4-ylmethyl}(methyl)amine (CAS: 2172585-30-5)
The compound {1-cyclopropyl-5-(difluoromethyl)-1H-1,2,3-triazol-4-ylmethyl}(methyl)amine (CAS: 2172585-30-5) has recently gained attention in the field of chemical biology and medicinal chemistry due to its unique structural features and potential therapeutic applications. This research briefing aims to provide an overview of the latest findings related to this compound, including its synthesis, biological activity, and potential applications in drug discovery.
Recent studies have highlighted the significance of the 1,2,3-triazole moiety in medicinal chemistry, owing to its stability, hydrogen bonding capacity, and ability to participate in click chemistry. The incorporation of a cyclopropyl group and a difluoromethyl group in the structure of {1-cyclopropyl-5-(difluoromethyl)-1H-1,2,3-triazol-4-ylmethyl}(methyl)amine further enhances its potential as a versatile scaffold for drug development. Researchers have explored its role as a building block for the synthesis of novel bioactive molecules, particularly in the context of targeting enzymes and receptors involved in various diseases.
One of the key findings in recent literature is the compound's potential as an inhibitor of specific enzymes involved in inflammatory pathways. Preliminary in vitro studies have demonstrated its ability to modulate the activity of certain kinases, suggesting its utility in the development of anti-inflammatory agents. Additionally, the difluoromethyl group has been shown to improve the metabolic stability of the compound, a critical factor in drug design.
Further investigations into the pharmacokinetic properties of {1-cyclopropyl-5-(difluoromethyl)-1H-1,2,3-triazol-4-ylmethyl}(methyl)amine have revealed promising results. The compound exhibits favorable absorption and distribution profiles, making it a candidate for further optimization. Researchers are also exploring its potential as a prodrug, with modifications to the amine group to enhance bioavailability and target specificity.
In conclusion, {1-cyclopropyl-5-(difluoromethyl)-1H-1,2,3-triazol-4-ylmethyl}(methyl)amine represents a promising scaffold in medicinal chemistry, with potential applications in the development of novel therapeutics. Ongoing research is focused on optimizing its structure to improve efficacy and reduce off-target effects. Future studies will likely explore its utility in combination therapies and its potential to address unmet medical needs in various disease areas.
2172585-30-5 ({1-cyclopropyl-5-(difluoromethyl)-1H-1,2,3-triazol-4-ylmethyl}(methyl)amine) 関連製品
- 1351660-64-4(2-(4-fluoro-1,3-benzothiazol-2-yl)(methyl)amino-N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)acetamide)
- 2503208-24-8(2-Chloro-3-ethynylbenzoic acid)
- 2168922-86-7(6-methyl-2,5-dioxa-9-azaspiro3.5nonane)
- 763130-03-6(2-[(4-AMINOPHENYL)SULFANYL]-N-(3,4-DIMETHYLPHENYL)ACETAMIDE)
- 2639462-14-7(2-(trifluoromethyl)-4H,5H,6H,7H-pyrazolo1,5-apyridine-3-carboxylic acid)
- 3277-04-1(2,6-dime-4-co2me-nitrobenzene radical)
- 1447960-48-6(5-oxo-1-(propan-2-yl)pyrrolidine-3-carbaldehyde)
- 325725-90-4(1-(4-ethylpiperazin-1-yl)-2-(naphthalen-1-yl)ethan-1-one)
- 35143-69-2(3-Methoxyisoxazol-5-amine)
- 1935960-76-1(N-Bicyclo[3.1.0]hex-3-yl-2-propenamide)




